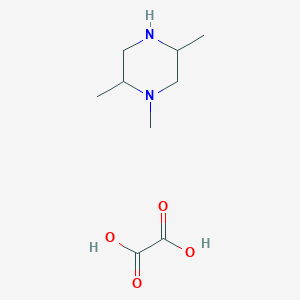![molecular formula C8H11NS B14050487 6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B14050487.png)
6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole is a heterocyclic compound that features a fused ring system consisting of a thieno and pyrrole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of thiophene derivatives and amines, which undergo cyclization reactions to form the desired compound . Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure consistent production of high-purity compounds.
化学反应分析
Types of Reactions
6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thieno or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
科学研究应用
6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
作用机制
The mechanism by which 6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
相似化合物的比较
Similar Compounds
- 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one
- 6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one
- 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide
Uniqueness
6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
属性
分子式 |
C8H11NS |
|---|---|
分子量 |
153.25 g/mol |
IUPAC 名称 |
6,6-dimethyl-4,5-dihydrothieno[2,3-c]pyrrole |
InChI |
InChI=1S/C8H11NS/c1-8(2)7-6(5-9-8)3-4-10-7/h3-4,9H,5H2,1-2H3 |
InChI 键 |
CJTBZTRRTVTUDE-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(CN1)C=CS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


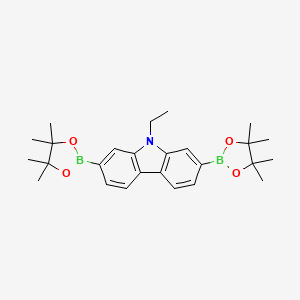
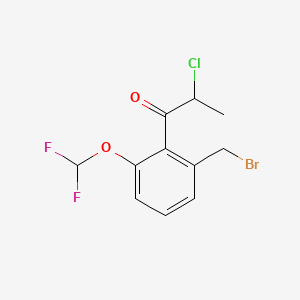
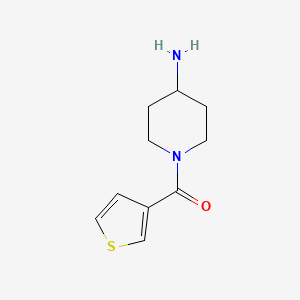

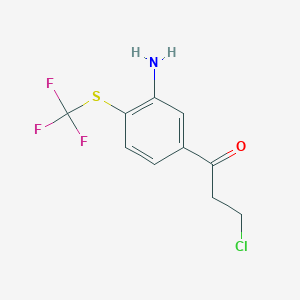
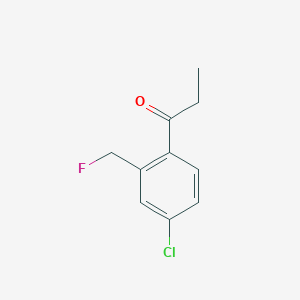
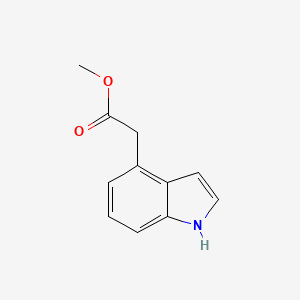
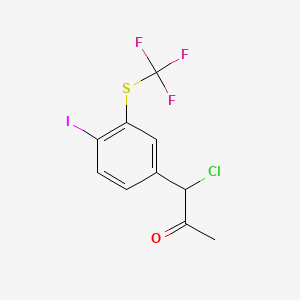
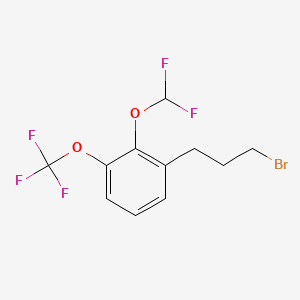

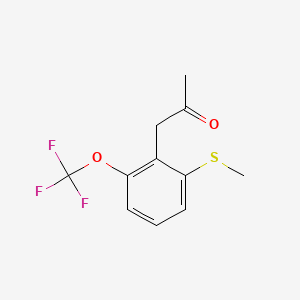
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL](/img/structure/B14050459.png)
